molecular formula C10H13NO2 B13514566 (R)-4-(1-Aminoethyl)-2-methylbenzoic acid

(R)-4-(1-Aminoethyl)-2-methylbenzoic acid

Katalognummer: B13514566
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: QGQWJUWDKKLZLF-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(1-Aminoethyl)-2-methylbenzoic acid is an organic compound with a chiral center, making it optically active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Chiral Amine Introduction: A chiral amine, such as ®-1-phenylethylamine, is introduced to form the chiral center.

    Amidation Reaction: The amine reacts with the carboxylic acid group of 2-methylbenzoic acid under amidation conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrolysis: The resulting amide is hydrolyzed to yield ®-4-(1-Aminoethyl)-2-methylbenzoic acid.

Industrial Production Methods

Industrial production methods for ®-4-(1-Aminoethyl)-2-methylbenzoic acid may involve:

    Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.

    Chiral Catalysis: Employing chiral catalysts to favor the formation of the desired enantiomer during synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Aminoethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Chiral Intermediates: Used in the synthesis of other chiral compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its chiral nature.

Medicine

    Pharmaceutical Development: Potential use in the development of drugs targeting specific pathways.

Industry

    Material Science: Used in the synthesis of polymers with specific properties.

Wirkmechanismus

The mechanism of action of ®-4-(1-Aminoethyl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-4-(1-Aminoethyl)-2-methylbenzoic acid: The enantiomer of the compound with different optical activity.

    4-(1-Aminoethyl)benzoic acid: Lacks the methyl group at the 2-position.

    4-(1-Aminoethyl)-3-methylbenzoic acid: Methyl group at the 3-position instead of the 2-position.

Uniqueness

®-4-(1-Aminoethyl)-2-methylbenzoic acid is unique due to its specific chiral center and the position of the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

4-[(1R)-1-aminoethyl]-2-methylbenzoic acid

InChI

InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

QGQWJUWDKKLZLF-SSDOTTSWSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)O

Kanonische SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.